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molecular formula C10H9NO2 B181187 3-(4-cyanophenyl)propanoic Acid CAS No. 42287-94-5

3-(4-cyanophenyl)propanoic Acid

Cat. No. B181187
M. Wt: 175.18 g/mol
InChI Key: RHIGOXBTMPLABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536391

Procedure details

A 2.31 g portion of 4-(2-t-butoxycarbonylethyl)-benzonitrile was admixed with 3 ml of trifluoroacetic acid and 30 ml of methylene chloride. The mixture was stirred at room temperature for 13 hours and concentrated. The resulting concentrate was subjected to azeotropic distillation with use of toluene, giving 1.75 g (yield 100%) of crude 4-(2-hydroxycarbonylethyl)benzonitrile. This compound was used for the subsequent reaction without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([CH2:8][CH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1)=[O:7])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[OH:7][C:6]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]#[N:15])=[CH:16][CH:17]=1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CCC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate
DISTILLATION
Type
DISTILLATION
Details
was subjected to azeotropic distillation with use of toluene

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
OC(=O)CCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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